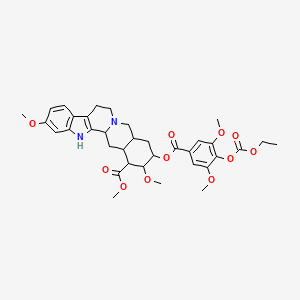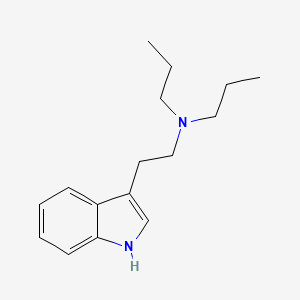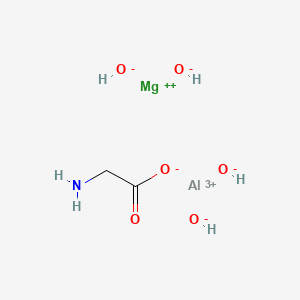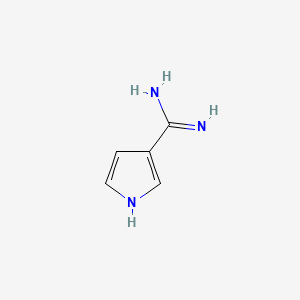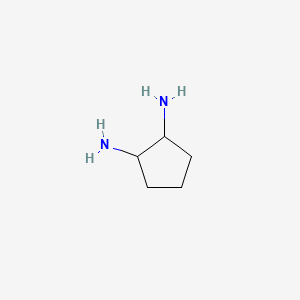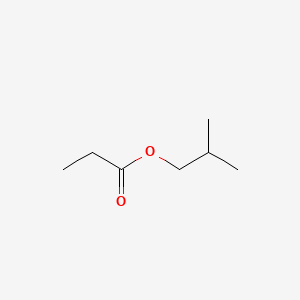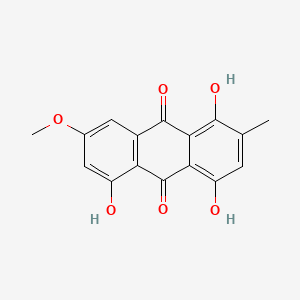![molecular formula C30H50O2 B1201998 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one CAS No. 58262-43-4](/img/structure/B1201998.png)
3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one is a triterpenoid compound that belongs to the lanostane family It is characterized by a hydroxyl group at the third carbon and a ketone group at the seventh carbon in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one typically involves the hydrogenation of 3β-acetoxylanost-8-en-7-one. This process can be carried out using lithium in liquid ammonia, followed by catalytic reduction . Another method involves the reduction of 3β-acetoxylanost-8-en-7-one with lead tetra-acetate, which yields 3β-acetoxylanost-7-ene and 3β,7α-diacetoxylanostane as major products .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The key steps involve the preparation of the starting material, followed by reduction and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 3β-hydroxylanost-8-en-32-al.
Reduction: Reduction of the compound can yield products like 3β-acetoxylanost-7-ene and 3β,7α-diacetoxylanostane.
Substitution: Substitution reactions can occur at the hydroxyl or ketone groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Lead tetra-acetate is commonly used for oxidation reactions.
Reduction: Lithium in liquid ammonia is used for reduction reactions.
Major Products Formed:
Oxidation: 3β-hydroxylanost-8-en-32-al.
Reduction: 3β-acetoxylanost-7-ene and 3β,7α-diacetoxylanostane.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one involves its role as an intermediate in the biosynthesis of cholesterol. It acts by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), which is the rate-limiting enzyme in cholesterol biosynthesis . This inhibition occurs through a post-transcriptional regulation mechanism, where the compound reduces the translational efficiency of HMGR mRNA .
Vergleich Mit ähnlichen Verbindungen
3β-Hydroxylanost-8-en-32-al: This compound is structurally similar and also plays a role in cholesterol biosynthesis.
3β-Acetoxylanost-8-en-7-one: This is a precursor in the synthesis of 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one.
3β,7α-Diacetoxylanostane: A product formed from the reduction of this compound.
Uniqueness: this compound is unique due to its specific hydroxyl and ketone functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
58262-43-4 |
|---|---|
Molekularformel |
C30H50O2 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C30H50O2/c1-19(2)10-9-11-20(3)21-12-17-30(8)26-22(13-16-29(21,30)7)28(6)15-14-25(32)27(4,5)24(28)18-23(26)31/h19-21,24-25,32H,9-18H2,1-8H3 |
InChI-Schlüssel |
XTDMMOAGCXHNPN-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
Synonyme |
7-oxo-24,25-dihydrolanosterol 7-oxo-DHL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


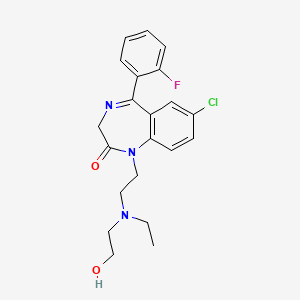
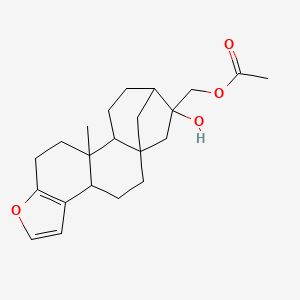
![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1201920.png)
